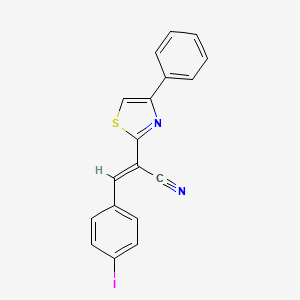
N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TMA-2, is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1974 and has been studied for its potential use in scientific research. TMA-2 is known for its unique properties and its ability to produce profound changes in perception, thought, and mood.
作用機序
N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which can produce a range of effects including altered perception, thought, and mood.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in the body. These effects include changes in heart rate, blood pressure, and body temperature. This compound has also been shown to increase the release of certain hormones such as cortisol and prolactin.
実験室実験の利点と制限
One of the main advantages of using N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its unique mechanism of action. This can help researchers better understand the brain and its functions. However, there are also limitations to using this compound in lab experiments. One of the main limitations is the potential for adverse effects, particularly at high doses. Additionally, this compound is a controlled substance and can only be used in lab experiments with the appropriate licenses and permissions.
将来の方向性
There are many potential future directions for research on N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is the potential therapeutic uses of the drug, particularly in the treatment of mental health disorders such as depression and anxiety. Additionally, there is interest in exploring the potential use of this compound in combination with other drugs to enhance its effects or to reduce potential adverse effects. Further research is needed to better understand the long-term effects of this compound and its potential risks and benefits.
合成法
The synthesis of N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. The nitropropene is then reduced using sodium borohydride to form N-(3,4,5-trimethoxyphenyl)-2-nitroethanamine. The resulting amine is then reacted with tetrahydrofuran-2-carboxaldehyde to form this compound.
科学的研究の応用
N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a unique mechanism of action that may help researchers better understand the brain and its functions. This compound has been used in studies to investigate the effects of psychedelics on the brain and to explore the potential therapeutic uses of these drugs.
特性
IUPAC Name |
(E)-N-(oxolan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-20-14-9-12(10-15(21-2)17(14)22-3)6-7-16(19)18-11-13-5-4-8-23-13/h6-7,9-10,13H,4-5,8,11H2,1-3H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXXIIVZTAVWBT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chlorophenyl){1-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]propyl}amine](/img/structure/B5494614.png)
![3,3-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide](/img/structure/B5494620.png)
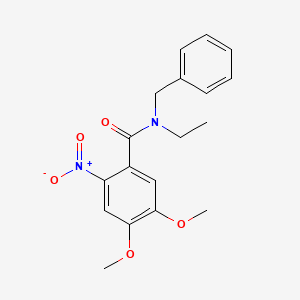
![N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5494637.png)
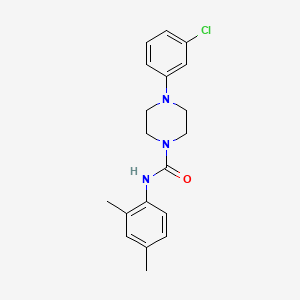
![1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5494652.png)
![(2S)-2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-4-methyl-1-pentanol](/img/structure/B5494658.png)
![1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5494659.png)
![5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid](/img/structure/B5494667.png)

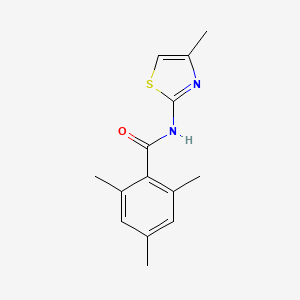
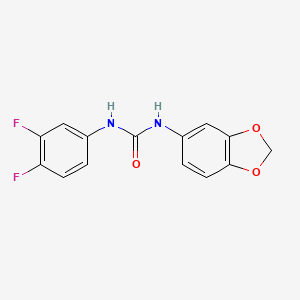
![7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5494699.png)
